2-Chlorotropone

概述

描述

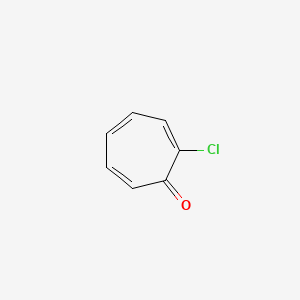

2-Chlorotropone is an organic compound that belongs to the class of halogenated tropones Tropones are seven-membered aromatic rings containing a ketone functional group

准备方法

Synthetic Routes and Reaction Conditions

2-Chlorotropone can be synthesized through various methods. One common approach involves the chlorination of tropone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions

2-Chlorotropone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of tropolone.

Electrophilic Addition: The double bonds in the tropone ring can participate in electrophilic addition reactions with reagents like bromine or hydrogen chloride.

Oxidation: The ketone group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Hydroxide ions in aqueous solution.

Electrophilic Addition: Bromine or hydrogen chloride in an inert solvent.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Tropolone.

Electrophilic Addition: Dibromo derivatives or chlorinated derivatives.

Oxidation: Carboxylic acids.

科学研究应用

Organic Synthesis

2-Chlorotropone serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules. Its electrophilic nature allows it to participate in various reactions, including:

- Electrophilic Aromatic Substitution : The chlorine substituent enhances the reactivity of the tropone ring, making it suitable for further functionalization. This characteristic is particularly useful in synthesizing more complex aromatic compounds.

- Cycloaddition Reactions : Studies have demonstrated that this compound can react with dienophiles such as methyl methacrylate to form cycloadducts. This reaction expands the utility of this compound in creating diverse molecular architectures .

Medicinal Chemistry

The biological activities of this compound and its derivatives have been explored, particularly in the context of antifungal and antimicrobial properties:

- Antifungal Activity : Research indicates that compounds related to this compound exhibit significant antifungal activity against pathogens like Cryptococcus neoformans. A study screened various troponoids for their ability to inhibit C. neoformans, identifying several with minimum inhibitory concentrations (MICs) ranging from 0.2 to 15 μM. Notably, one compound demonstrated a therapeutic index (TI) greater than 300, suggesting its potential as a new antifungal agent .

- Mechanism of Action : The mechanism by which these compounds exert their antifungal effects may involve the inhibition of metalloenzymes, which are crucial for fungal survival and pathogenicity .

Case Study 1: Antifungal Screening

In a recent study, researchers screened 56 troponoid compounds for their efficacy against C. neoformans. The results highlighted that two specific compounds had MICs below 10 μM and exhibited low cytotoxicity in mammalian cells, indicating their potential as therapeutic agents against cryptococcal infections. The therapeutic indices calculated suggested that some troponoids could be developed into clinically useful drugs .

Case Study 2: Cycloaddition Reactions

Another research effort focused on the reaction of this compound with para-substituted cinnamaldehydes. This study reported good yields of cycloadducts, demonstrating the compound's versatility in synthetic applications and its ability to facilitate complex organic transformations .

作用机制

The mechanism of action of 2-Chlorotropone involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, leading to the formation of new compounds.

Electrophilic Addition: The double bonds in the tropone ring react with electrophiles, resulting in the addition of new groups to the ring.

Oxidation: The ketone group is oxidized to form carboxylic acids, altering the chemical structure and properties of the compound.

相似化合物的比较

Similar Compounds

Tropone: The parent compound without the chlorine atom.

Tropolone: A hydroxylated derivative of tropone.

2-Bromotropone: A brominated analogue of 2-Chlorotropone.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity and influences its behavior in various chemical reactions.

生物活性

2-Chlorotropone, a chlorinated derivative of tropone, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

This compound (C₇H₅ClO) is characterized by its unique structure, which includes a cyclopentene ring and a carbonyl group. Its molecular properties contribute to its reactivity and biological interactions. The compound's chemical structure can be represented as follows:

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study indicated that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated mouse macrophage-like RAW 264.7 cells. This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS), suggesting that the compound may interfere with inflammatory signaling pathways rather than acting through radical-mediated mechanisms .

| Compound | CC50 (µM) | Inhibition of NO Production | Mechanism |

|---|---|---|---|

| This compound | >13.4 | Moderate | Inhibition of iNOS expression |

| Tropolone | <1.07 | High | Inhibition of iNOS expression |

| 3-Bromotropolone | <1.21 | Moderate | Inhibition of iNOS expression |

2. Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound exhibits selective cytotoxicity, indicating potential as an anticancer agent. It was found to inhibit histone deacetylases (HDACs), particularly HDAC2, which is implicated in cancer progression . The selectivity for HDAC2 over other isoforms suggests that this compound could be developed into a therapeutic agent targeting specific cancer types.

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Troponoids, including this compound, have been documented to inhibit the growth of fungal pathogens, showcasing their potential in treating infections caused by resistant strains . This broad-spectrum antimicrobial activity highlights the versatility of this compound in pharmaceutical applications.

Case Study 1: Inhibition of NO Production

In a controlled laboratory setting, RAW 264.7 cells were treated with varying concentrations of this compound alongside LPS to assess NO production levels. Results indicated that at non-cytotoxic concentrations, the compound effectively reduced NO production in a dose-dependent manner, supporting its role as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations that were not toxic to normal cells, suggesting a favorable therapeutic index for further development .

Research Findings

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Inhibition of iNOS : The primary mechanism identified involves the downregulation of iNOS expression in macrophages, leading to decreased NO production during inflammatory responses .

- HDAC Inhibition : The selective inhibition of HDAC2 by this compound suggests it may modulate epigenetic regulation in cancer cells, providing a novel approach for cancer therapy .

- Antimicrobial Mechanisms : The compound's ability to disrupt microbial cell membranes has been proposed as one mechanism underlying its antimicrobial activity .

属性

IUPAC Name |

2-chlorocyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-6-4-2-1-3-5-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHNMAUDCHXFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191734 | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-48-3 | |

| Record name | 2-Chloro-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotropone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclohepta-2,4,6-trien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocyclohepta-2,4,6-trienone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y65UFZ23T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chlorotropone react with Grignard reagents?

A1: this compound reacts with Grignard reagents to form 2-halogeno-7-substituted cycloheptadienone enolates. These enolates can further react with electrophiles like tropylium cations, leading to the formation of 2,7-disubstituted tropones. []

Q2: What is the outcome of reacting this compound with alkali?

A2: Treatment of this compound with concentrated sodium hydroxide yields benzoic acid. With dilute alkali, salicylaldehyde is also formed, indicating a rearrangement reaction where carbon-3 of this compound becomes the aldehyde carbon. []

Q3: Can this compound undergo nitration? What are the products?

A3: Yes, nitration of this compound with fuming nitric acid leads to the formation of 2-chloro-4,7-dinitrotropone. Interestingly, this reaction can be further utilized to synthesize 2,4,7-trichlorotropone or 2,4,7-tribromotropone by heating with hydrogen chloride or hydrogen bromide in acetic acid, respectively. []

Q4: How does this compound react with hydrazine derivatives?

A4: this compound undergoes nucleophilic substitution with hydrazine, methylhydrazine, and phenylhydrazine to yield 2-hydrazinotropones, 2-(α-methylhydrazino)tropones, and 2-(β-phenylhydrazino)tropones, respectively. These reactions occur specifically at the C-2 position of the tropone ring. []

Q5: Can this compound participate in cycloaddition reactions?

A5: Yes, this compound exhibits diverse reactivity in cycloaddition reactions:

- [4+2] Cycloaddition: Reacts with ethoxyethene under high pressure to yield Diels-Alder adducts, primarily 9α- and 9β-ethoxybicyclo[3.2.2]nona-3,6-dien-2-ones. []

- High-Pressure Cycloaddition: Reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high pressure to form a Diels-Alder adduct, which upon heating yields homobarrelenone derivatives. []

Q6: How does this compound interact with phosphorus oxychloride?

A6: The reaction of this compound with phosphorus oxychloride leads to the formation of 2,5-dichlorotropone. Interestingly, 5-arylazo-2-chlorotropones, derived from the reaction of 5-arylazotropones with phosphorus oxychloride, undergo rearrangement to form 2-aryl-4,5-dichloroindazoles upon further treatment with phosphorus oxychloride. []

Q7: What is the outcome of reacting this compound with Meldrum's acid?

A7: The reaction of this compound with Meldrum's acid results in the formation of the previously unreported compound, 2-oxo-3-carboxylic acid-1-oxaazulene. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C7H5ClO and a molecular weight of 140.57 g/mol.

Q9: What are the characteristic infrared absorption bands of this compound?

A9: this compound displays two strong infrared absorption bands in the region of 1700–1530 cm−1. These bands arise from the coupled vibrations of the C=O and C=C bonds within the tropone ring system. []

Q10: Have there been computational studies on this compound and its reactions?

A10: Yes, computational studies have been employed to understand the reactivity and properties of this compound:

- PM3 calculations: Used to investigate the reaction mechanism of azulen-2-ylmethylenephosphorane with this compound in the synthesis of azuleno[1,2-a]azulenes. []

- AM1 calculations: Employed to analyze the electronic properties and basicities of 11H-cyclohepta[b]indeno[2,1-d]pyrrole derivatives, synthesized from the reaction of [(inden-3-yl)imino]-tributyl-λ5-phosphane with this compound. []

- MNDO calculations: Used to analyze the electrochemical properties of 4,9-methanocyclopentacycloundecene derivatives, synthesized from the reaction of 9-chloro-1,6-methano[11]annulen-8-one with prop-2-enylidenetriphenylphosphorane derivatives. []

Q11: How does the presence of a chlorine atom at the 2-position influence the reactivity of tropone?

A11: The chlorine atom in this compound serves as a good leaving group, enabling various nucleophilic substitution reactions at the C-2 position. This reactivity is further influenced by the electronic nature of the incoming nucleophile. []

Q12: Does the substituent on the cycloheptatrienide ring affect the reactivity of tricarbonyl(cycloheptatrienide)iron complexes with this compound?

A12: Yes, the substituent significantly impacts the regioselectivity of the reaction. For instance, while the unsubstituted and methoxy-substituted complexes react with this compound to give products with the tropone unit at the C-7 position, the cyano- and phenyl-substituted complexes yield mixtures of regioisomers. This difference is attributed to both electronic and steric factors of the substituent on the cycloheptatrienide ring. []

Q13: Can this compound form stable adducts with alkoxides?

A13: this compound reacts with alkoxides in dimethyl sulfoxide to form gem-dialkoxy adducts. These adducts, upon neutralization, yield 2-alkoxytropone derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。